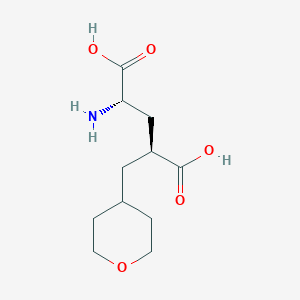
(2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)pentanedioic acid is a complex organic compound with a unique structure that includes an amino group, a tetrahydropyran ring, and a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)pentanedioic acid typically involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of the amino and carboxylic acid groups. Common synthetic routes may involve the use of protecting groups to ensure the selective formation of the desired product. Reaction conditions often include the use of catalysts, specific temperatures, and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
(2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)pentanedioic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological processes and as a tool for probing biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)pentanedioic acid include other amino acids and derivatives with similar structural features, such as:
- (2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)butanedioic acid
- (2s,4s)-2-Amino-4-((tetrahydro-2h-pyran-4-yl)methyl)hexanedioic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features, which confer unique reactivity and potential applications. Its tetrahydropyran ring and pentanedioic acid backbone make it a versatile compound for various scientific and industrial uses.
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2S,4S)-2-amino-4-(oxan-4-ylmethyl)pentanedioic acid |
InChI |
InChI=1S/C11H19NO5/c12-9(11(15)16)6-8(10(13)14)5-7-1-3-17-4-2-7/h7-9H,1-6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 |
InChI Key |
DTPMRVNZZVDEES-IUCAKERBSA-N |
Isomeric SMILES |
C1COCCC1C[C@@H](C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1COCCC1CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12989729.png)
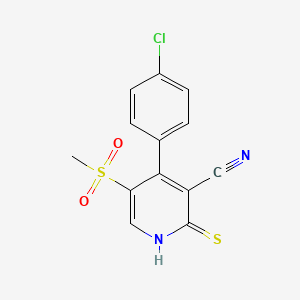
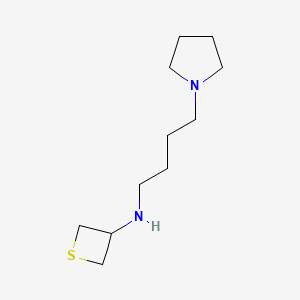
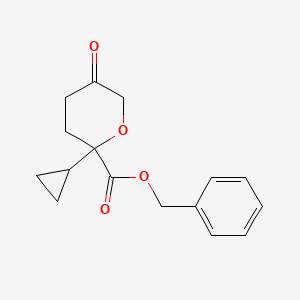
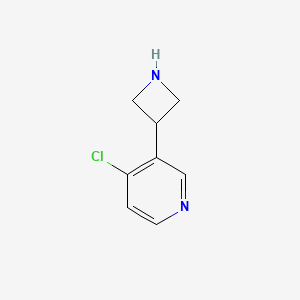
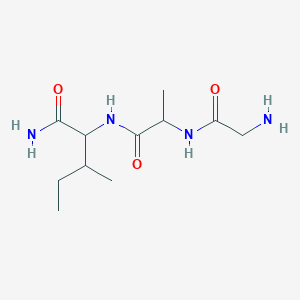
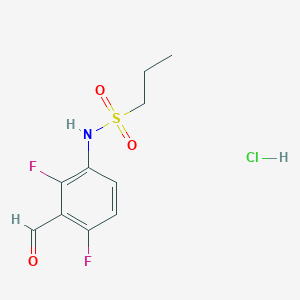
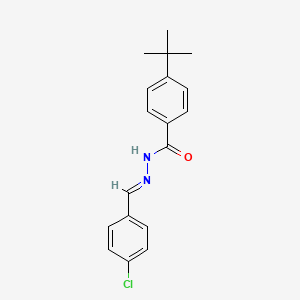
![[2,3'-Bipyridine]-6-carbonitrile](/img/structure/B12989778.png)
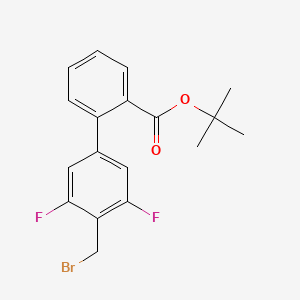
![Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12989787.png)
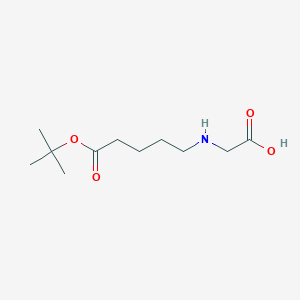
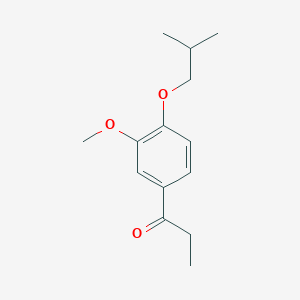
![2'-Bromospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B12989801.png)
